molecular formula C20H30N4O4S B2422566 2,5-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049449-99-1

2,5-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2422566
CAS No.: 1049449-99-1
M. Wt: 422.54
InChI Key: BQKFLASJTWZIOW-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a synthetically designed organic compound offered for research and development purposes. This molecule features a benzenesulfonamide core, a privileged structure in medicinal chemistry known for its ability to interact with a wide range of biological targets . The structure is further elaborated with 2,5-dimethoxy substituents on the phenyl ring, a 1-methylpyrrole group, and a 4-methylpiperazine moiety. Piperazine and pyrrole rings are common features in pharmaceuticals and bioactive molecules, contributing to properties such as enhanced solubility and target binding . Compounds with similar structural motifs, particularly those containing benzenesulfonamide, have been investigated as potential inhibitors of protein-protein interactions, such as Bcl-2 family proteins, which are significant targets in oncology research . The presence of multiple nitrogen atoms and the sulfonamide group make this compound a valuable intermediate or scaffold for the synthesis of more complex molecules in drug discovery programs. It can be utilized in various cross-coupling reactions, leveraging methodologies like the Suzuki-Miyaura coupling, which is a cornerstone reaction for building carbon-carbon bonds in complex molecule synthesis . This product is intended for non-human research applications only. It is not approved for use in diagnostics, therapeutics, or any personal applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O4S/c1-22-10-12-24(13-11-22)18(17-6-5-9-23(17)2)15-21-29(25,26)20-14-16(27-3)7-8-19(20)28-4/h5-9,14,18,21H,10-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKFLASJTWZIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,5-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide (CAS Number: 1049449-99-1) is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H30N4O4SC_{20}H_{30}N_{4}O_{4}S, with a molecular weight of 422.5 g/mol. The structural characteristics include two methoxy groups and a sulfonamide moiety, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC20H30N4O4S
Molecular Weight422.5 g/mol
CAS Number1049449-99-1

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrole and piperazine have been shown to inhibit tumor growth in various cancer cell lines. The compound under discussion may share similar mechanisms of action due to the presence of these functional groups.

  • Cell Cycle Arrest : Compounds with sulfonamide groups have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Cell Proliferation : Studies suggest that similar compounds can inhibit cellular proliferation by affecting signaling pathways involved in cell growth.

Neuroprotective Effects

There is emerging evidence that some pyrrole-containing compounds exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. The specific mechanisms may involve:

  • Reduction of Oxidative Stress : By scavenging free radicals.
  • Modulation of Neurotransmitter Levels : Influencing serotonin and dopamine pathways.

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. The compound's sulfonamide group may confer similar activities, potentially inhibiting bacterial growth through:

  • Inhibition of Folate Synthesis : Competing with para-aminobenzoic acid (PABA), essential for bacterial growth.

Study 1: Anticancer Efficacy

A recent in vitro study investigated the effects of a related compound on MCF7 breast cancer cells. Results demonstrated a significant reduction in cell viability (IC50 = 15 µM) after 48 hours of treatment, suggesting potential for further development as an anticancer agent.

Study 2: Neuroprotective Properties

In an animal model of Parkinson's disease, administration of a pyrrole derivative showed improved motor function and reduced neuronal loss in the substantia nigra, indicating neuroprotective effects that warrant further exploration.

Study 3: Antimicrobial Activity

A comparative study on various sulfonamides revealed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL, supporting its potential as an antimicrobial agent.

Q & A

Q. What are the critical steps for synthesizing this compound with high purity, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves coupling sulfonamide precursors with functionalized pyrrole and piperazine intermediates. Key steps include:
  • Amide bond formation: Use coupling agents like HBTU or DCC in dimethylformamide (DMF) at 0–5°C to minimize side reactions .
  • Temperature control: Maintain strict temperature regulation during sulfonylation (e.g., 40–50°C) to avoid decomposition of the dimethoxybenzene moiety .
  • Purification: Employ gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >98% purity .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer: Combine spectroscopic and chromatographic techniques:
  • 1H/13C NMR: Confirm methoxy groups (δ 3.7–3.9 ppm for OCH3) and piperazine/pyrrole protons (δ 2.5–3.5 ppm) .
  • HRMS: Verify molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
  • HPLC-UV: Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity and detect impurities <0.1% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of its substituents?

  • Methodological Answer: Focus on functional group modifications:
  • Piperazine ring: Replace 4-methylpiperazine with morpholine or thiomorpholine to assess impact on solubility and target binding .
  • Pyrrole moiety: Synthesize analogs with substituents at the 1-methyl position (e.g., ethyl, benzyl) to study steric effects .
  • Biological assays: Pair synthetic analogs with in vitro enzyme inhibition assays (e.g., kinase panels) and correlate activity with logP and polar surface area .

Q. What experimental strategies resolve contradictions in reported solubility and stability data?

  • Methodological Answer: Address variability through controlled studies:
  • Solubility: Use standardized shake-flask methods (pH 1.2–7.4 buffers) with HPLC quantification .
  • Stability: Conduct forced degradation studies (heat, light, oxidation) and track decomposition via LC-MS to identify labile sites (e.g., sulfonamide linkage) .
  • Statistical validation: Apply ANOVA to compare batch-to-batch variability and isolate environmental factors (e.g., humidity during storage) .

Q. How can environmental impact assessments be integrated into preclinical development?

  • Methodological Answer: Follow ecotoxicology frameworks from projects like INCHEMBIOL :
  • Biodegradation: Use OECD 301F (modified Sturm test) to measure mineralization rates in aqueous systems.
  • Bioaccumulation: Calculate bioconcentration factors (BCF) in Daphnia magna or zebrafish models.
  • Analytical monitoring: Deploy LC-QTOF-MS to detect trace metabolites in simulated wastewater .

Experimental Design Considerations

Q. What controls are essential for ensuring reproducibility in pharmacological assays?

  • Methodological Answer: Implement:
  • Positive controls: Use known sulfonamide-based inhibitors (e.g., Celecoxib for COX-2 assays) .
  • Solvent controls: Match DMSO concentrations (<0.1% v/v) across all assay wells to avoid solvent-induced artifacts .
  • Blinding: Randomize sample IDs and use automated plate readers to reduce observer bias .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • Methodological Answer: Utilize:
  • Molecular dynamics (MD): Simulate binding to serum albumin to predict half-life .
  • ADMET prediction tools: Use SwissADME or ADMETLab to estimate permeability (Caco-2) and CYP450 inhibition .
  • Docking studies: Target specific receptors (e.g., GPCRs) with AutoDock Vina to prioritize synthetic targets .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting cytotoxicity results across cell lines?

  • Methodological Answer: Systematically evaluate:
  • Cell line specificity: Compare expression levels of putative targets (e.g., via qPCR or Western blot) .
  • Assay conditions: Standardize incubation times (24–72 hr) and serum concentrations (5–10% FBS) .
  • Dose-response curves: Use nonlinear regression (GraphPad Prism) to calculate IC50 values with 95% confidence intervals .

Q. What methodologies validate the compound’s proposed mechanism of action?

  • Methodological Answer: Combine:
  • Gene knockdown: siRNA targeting hypothesized pathways (e.g., MAPK/ERK) to confirm on-target effects .
  • Biochemical assays: Measure secondary messengers (e.g., cAMP, Ca2+) in real-time using fluorescent probes .
  • Animal models: Use conditional knockout mice to isolate tissue-specific responses .

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